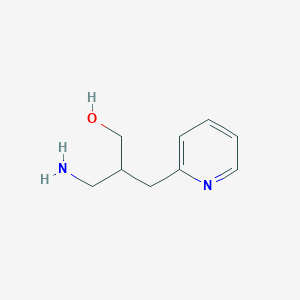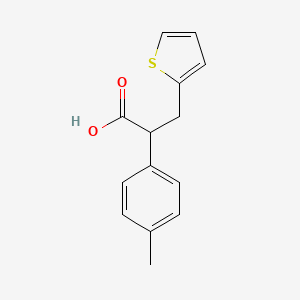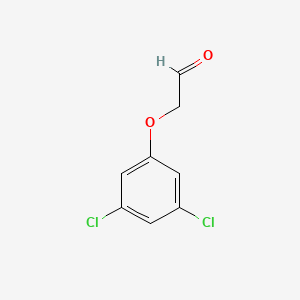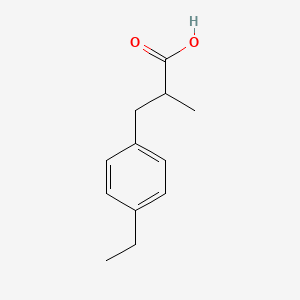
3-(4-Ethylphenyl)-2-methylpropanoic acid
説明
3-(4-Ethylphenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C11H14O2 . Its average mass is 178.228 Da and its monoisotopic mass is 178.099380 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been studied. For example, the Suzuki–Miyaura coupling reaction involves the use of organoboron reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 304.0±11.0 °C at 760 mmHg, and a flash point of 201.1±14.4 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and four freely rotating bonds .科学的研究の応用
Synthesis and Pharmacological Properties
- A study by Dilber et al. (2008) outlines the synthesis of β-hydroxy-β-arylpropanoic acids, which are structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds, including variations of 3-(4-Ethylphenyl)-2-methylpropanoic acid, demonstrated significant anti-inflammatory activity and were comparable to ibuprofen in their effects (Dilber et al., 2008).
Chemical Kinetics and Reaction Mechanisms
- Research by Al-Awadi et al. (2005) explored the kinetics and mechanisms of thermal gas-phase elimination of β-substituted carboxylic acids, providing insights into the behavior of compounds like this compound under high-temperature conditions (Al-Awadi et al., 2005).
Oxidation Studies
- Bietti and Capone (2008) investigated the one-electron oxidation of related compounds in aqueous solution, which can shed light on the reactivity and stability of this compound under oxidative conditions (Bietti & Capone, 2008).
Enantioselective Synthesis
- The enantioselective synthesis of related amino acid derivatives, as researched by Arvanitis et al. (1998), highlights methodologies that could be applicable in synthesizing chiral forms of this compound (Arvanitis et al., 1998).
Catalytic Applications
- Research by Guo et al. (2006) on the synthesis of potent PPARpan agonists involves the use of similar compounds, indicating potential applications of this compound in catalyst development and pharmaceutical synthesis (Guo et al., 2006).
将来の方向性
特性
IUPAC Name |
3-(4-ethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)
![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)

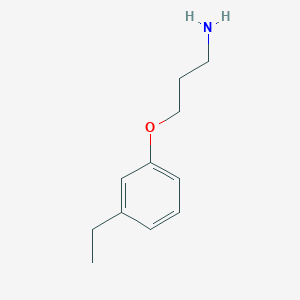
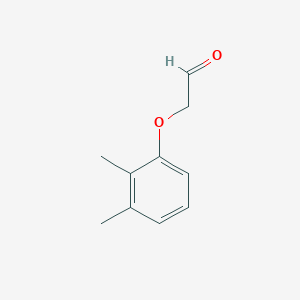

![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)
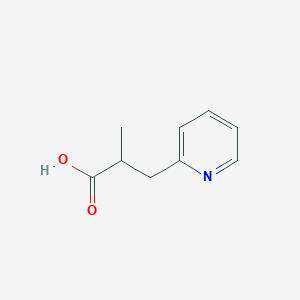
![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)

